N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that integrates the structural features of bipyridine and benzothiazole
Scientific Research Applications
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
Target of Action
The compound N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is a derivative of bipyridine . Bipyridines are known to be excellent ligands in coordination chemistry . They form complexes with most transition metal ions, which are of broad academic interest . The primary targets of this compound are likely to be similar, interacting with various metal ions in biological systems.
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets (metal ions) to form complexes. This interaction can result in changes in the biochemical properties of the target, potentially altering its function. For example, bipyridine derivatives such as milrinone inhibit phosphodiesterase, increasing cAMP levels, and improving cardiac function and peripheral vasodilation .
Biochemical Pathways
For instance, milrinone, a bipyridine derivative, affects the β-adrenergic signaling pathway and cyclic adenosine monophosphate (cAMP) production, which in turn affects the heart’s contractile function and cardiac output .
Pharmacokinetics
For instance, milrinone is well-absorbed and widely distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts similarly to milrinone, it could result in improved cardiac function and peripheral vasodilation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other compounds or ions, and the specific biological environment in which it is present. For instance, the action of bipyridine derivatives can be influenced by the presence of certain metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 1,3-benzothiazole-2-carboxylic acid or its derivatives. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated benzothiazole under palladium catalysis.
Stille Coupling: This method uses a stannane derivative of 2,4’-bipyridine and a halogenated benzothiazole in the presence of a palladium catalyst.
Negishi Coupling: This involves the reaction of a zinc derivative of 2,4’-bipyridine with a halogenated benzothiazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bipyridine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of viologens and coordination polymers.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
Uniqueness
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is unique due to its combined bipyridine and benzothiazole structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or photophysical characteristics .
Properties
IUPAC Name |
N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(18-22-15-3-1-2-4-16(15)24-18)21-13-5-6-14(20-11-13)12-7-9-19-10-8-12/h1-11H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGIYTLMOVAPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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